Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
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Overview
Description
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated ester compound known for its unique chemical properties. It is primarily used in research and industrial applications due to its stability and reactivity. The compound’s molecular formula is C7H7F7O3, and it has a molecular weight of 272.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be synthesized through the esterification of heptafluorobutanol with ethyl chloroformate. The reaction typically requires a catalyst, such as a base (e.g., pyridine), and is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce heptafluorobutanol and ethyl carbonate.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: Heptafluorobutanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Heptafluorobutanol.
Scientific Research Applications
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: In the study of fluorinated compounds’ effects on biological systems, particularly in drug development and delivery.
Industry: Used in the production of specialty chemicals and materials, including coatings and polymers.
Mechanism of Action
The mechanism by which ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The fluorinated carbon chain imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Similar in structure but used in different applications, such as polymer synthesis.
Uniqueness
Ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its specific ester functional group, which allows for diverse chemical reactions and applications. Its stability and reactivity make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
1980034-03-4 |
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Molecular Formula |
C7H7F7O3 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
ethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H7F7O3/c1-2-16-4(15)17-3-5(8,9)6(10,11)7(12,13)14/h2-3H2,1H3 |
InChI Key |
NJGAOVQUMQTXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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